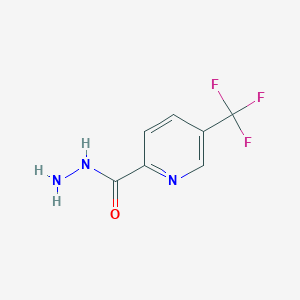
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide is a chemical compound that features a piperazine ring substituted with a 6-bromohexyl chain and a methyl group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide typically involves the alkylation of 4-methylpiperazine with 6-bromohexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 6-bromohexyl chain can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the alkyl chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(6-azidohexyl)-4-methylpiperazine, while oxidation with potassium permanganate could produce 1-(6-hydroxyhexyl)-4-methylpiperazine.
Aplicaciones Científicas De Investigación
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide involves its ability to interact with various molecular targets. The bromine atom in the 6-bromohexyl chain can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their activity. The piperazine ring can also interact with receptors or enzymes, modulating their functions through binding interactions.
Comparación Con Compuestos Similares
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide can be compared with other similar compounds, such as:
1-(6-Chlorohexyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(6-Bromohexyl)piperazine: Lacks the methyl group on the piperazine ring, which can affect its binding properties and reactivity.
1-(6-Bromohexyl)-4-ethylpiperazine: Contains an ethyl group instead of a methyl group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C11H25Br3N2 |
|---|---|
Peso molecular |
425.04 g/mol |
Nombre IUPAC |
1-(6-bromohexyl)-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C11H23BrN2.2BrH/c1-13-8-10-14(11-9-13)7-5-3-2-4-6-12;;/h2-11H2,1H3;2*1H |
Clave InChI |
SWIHTAMZXIZPFH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCCCCBr.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)





![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)




![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)

